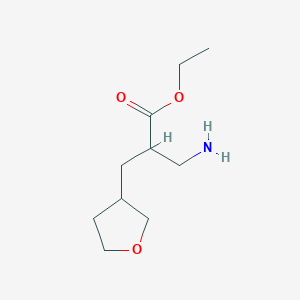
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate is an organic compound with the molecular formula C10H19NO3. This compound is characterized by the presence of an ethyl ester group, an amino group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate typically involves the reaction of ethyl 3-bromo-2-((tetrahydrofuran-3-yl)methyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the bromine atom with an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydrofuran ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-((tetrahydrofuran-2-yl)methyl)propanoate
- Ethyl 3-amino-2-((tetrahydrofuran-4-yl)methyl)propanoate
- Ethyl 3-amino-2-((tetrahydropyran-3-yl)methyl)propanoate
Uniqueness
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate is unique due to the specific positioning of the tetrahydrofuran ring, which influences its chemical reactivity and biological activity. The presence of the amino group and ester group in this specific configuration allows for a diverse range of chemical modifications and applications.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
FWFJRSKBVYGJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCOC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















